molecular formula C10H15NO2S B10910876 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid

Cat. No.: B10910876
M. Wt: 213.30 g/mol
InChI Key: XCULDPCOTWRRAU-UHFFFAOYSA-N
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Description

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid is a chemical compound that belongs to the class of thiophene derivatives Thiophene is a five-membered aromatic ring containing one sulfur atom

Preparation Methods

The synthesis of 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the condensation reaction of thiophene-2-carboxylic acid with diethylamine in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as ethanol or methanol and a temperature range of 50-80°C. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles such as halides or alkoxides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or acetonitrile, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex thiophene derivatives, which are of interest for their electronic and optical properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.

    Industry: The compound is used in the production of organic semiconductors, which are essential components in electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Mechanism of Action

The mechanism of action of 5-[(Diethylamino)methyl]thiophene-2-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific biological context.

Comparison with Similar Compounds

5-[(Diethylamino)methyl]thiophene-2-carboxylic acid can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxylic acid: Lacks the diethylamino group, resulting in different chemical and biological properties.

    2,5-Dicarboxythiophene: Contains two carboxylic acid groups, leading to different reactivity and applications.

    3-n-Propylamino-α-propionylamino-2-carbomethoxy-4-methyl-thiophene hydrochloride: A more complex thiophene derivative used as a dental anesthetic.

Properties

Molecular Formula

C10H15NO2S

Molecular Weight

213.30 g/mol

IUPAC Name

5-(diethylaminomethyl)thiophene-2-carboxylic acid

InChI

InChI=1S/C10H15NO2S/c1-3-11(4-2)7-8-5-6-9(14-8)10(12)13/h5-6H,3-4,7H2,1-2H3,(H,12,13)

InChI Key

XCULDPCOTWRRAU-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC=C(S1)C(=O)O

Origin of Product

United States

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